Cas no 478067-72-0 (4-METHYL-2-(1-PYRROLIDINYL)-5,6,7,8-TETRAHYDROQUINAZOLINE)

4-METHYL-2-(1-PYRROLIDINYL)-5,6,7,8-TETRAHYDROQUINAZOLINE is a heterocyclic compound featuring a quinazoline core fused with a pyrrolidine substituent. Its structural framework makes it a valuable intermediate in organic synthesis, particularly for the development of pharmacologically active molecules. The tetrahydropyrimidine ring system enhances stability, while the methyl and pyrrolidinyl groups contribute to its reactivity and potential binding affinity in medicinal chemistry applications. This compound is often utilized in research settings for the exploration of novel bioactive agents, including CNS-targeting compounds. Its well-defined synthetic route and purity make it suitable for precise experimental work in drug discovery and chemical studies.
4-METHYL-2-(1-PYRROLIDINYL)-5,6,7,8-TETRAHYDROQUINAZOLINE structure
478067-72-0 structure
Product name:4-METHYL-2-(1-PYRROLIDINYL)-5,6,7,8-TETRAHYDROQUINAZOLINE
CAS No:478067-72-0
MF:C13H19N3
MW:217.310062646866
MDL:MFCD01815072
CID:5224607

4-METHYL-2-(1-PYRROLIDINYL)-5,6,7,8-TETRAHYDROQUINAZOLINE Chemical and Physical Properties

Names and Identifiers

    • 4-METHYL-2-(1-PYRROLIDINYL)-5,6,7,8-TETRAHYDROQUINAZOLINE
    • 4-methyl-2-(pyrrolidin-1-yl)-5,6,7,8-tetrahydroquinazoline
    • 4-methyl-2-pyrrolidin-1-yl-5,6,7,8-tetrahydroquinazoline
    • Oprea1_688672
    • MDL: MFCD01815072
    • Inchi: 1S/C13H19N3/c1-10-11-6-2-3-7-12(11)15-13(14-10)16-8-4-5-9-16/h2-9H2,1H3
    • InChI Key: ZOJGJQZFBDPROG-UHFFFAOYSA-N
    • SMILES: N1(C2=NC(C)=C3C(CCCC3)=N2)CCCC1

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 1
  • Complexity: 237
  • Topological Polar Surface Area: 29
  • XLogP3: 2.8

4-METHYL-2-(1-PYRROLIDINYL)-5,6,7,8-TETRAHYDROQUINAZOLINE Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1668890-2mg
4-Methyl-2-(pyrrolidin-1-yl)-5,6,7,8-tetrahydroquinazoline
478067-72-0 98%
2mg
¥495 2023-04-03
abcr
AB297833-100 mg
4-Methyl-2-(1-pyrrolidinyl)-5,6,7,8-tetrahydroquinazoline; .
478067-72-0
100mg
€221.50 2023-04-26
Ambeed
A931839-1g
4-Methyl-2-(pyrrolidin-1-yl)-5,6,7,8-tetrahydroquinazoline
478067-72-0 90%
1g
$350.0 2023-04-04
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1668890-1mg
4-Methyl-2-(pyrrolidin-1-yl)-5,6,7,8-tetrahydroquinazoline
478067-72-0 98%
1mg
¥428 2023-04-03
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD00939121-1g
4-Methyl-2-(pyrrolidin-1-yl)-5,6,7,8-tetrahydroquinazoline
478067-72-0 90%
1g
¥2401.0 2024-04-18
abcr
AB297833-100mg
4-Methyl-2-(1-pyrrolidinyl)-5,6,7,8-tetrahydroquinazoline; .
478067-72-0
100mg
€283.50 2025-03-19

Additional information on 4-METHYL-2-(1-PYRROLIDINYL)-5,6,7,8-TETRAHYDROQUINAZOLINE

Introduction to 4-METHYL-2-(1-PYRROLIDINYL)-5,6,7,8-TETRAHYDROQUINAZOLINE (CAS No. 478067-72-0) and Its Emerging Applications in Chemical Biology

4-METHYL-2-(1-PYRROLIDINYL)-5,6,7,8-TETRAHYDROQUINAZOLINE, identified by its CAS number 478067-72-0, is a heterocyclic compound that has garnered significant attention in the field of chemical biology due to its unique structural properties and potential biological activities. This compound belongs to the tetrahydroquinazoline class, which is a structurally diverse scaffold frequently explored in medicinal chemistry for the development of novel therapeutic agents.

The molecular structure of 4-METHYL-2-(1-PYRROLIDINYL)-5,6,7,8-TETRAHYDROQUINAZOLINE incorporates a fused pyrrolidine ring and a methyl-substituted quinazoline core. This combination of functional groups makes it a promising candidate for further investigation into its pharmacological effects. The presence of the pyrrolidine moiety introduces a nitrogen-rich environment, which can enhance interactions with biological targets such as enzymes and receptors. Additionally, the quinazoline ring is well-known for its role in various bioactive molecules, including antiviral and anticancer agents.

Recent advancements in chemical biology have highlighted the importance of scaffold-hopping—exploring new molecular architectures to discover innovative drug candidates. 4-METHYL-2-(1-PYRROLIDINYL)-5,6,7,8-TETRAHYDROQUINAZOLINE exemplifies this approach by merging two distinct pharmacophoric elements into a single molecule. This structural design allows for fine-tuning of physicochemical properties and biological activity, making it an attractive scaffold for drug discovery efforts.

In vitro studies have begun to unravel the potential biological roles of 4-METHYL-2-(1-PYRROLIDINYL)-5,6,7,8-TETRAHYDROQUINAZOLINE. Initial investigations suggest that this compound exhibits moderate affinity for certain enzyme targets, which could be exploited for therapeutic purposes. For instance, its interaction with protein kinases—a family of enzymes implicated in various cellular processes including cell growth and signal transduction—has been a focus of interest. The pyrrolidine ring may facilitate binding to the ATP-binding pockets of these kinases, potentially leading to inhibitory effects.

The quinazoline core of 4-METHYL-2-(1-PYRROLIDINYL)-5,6,7,8-TETRAHYDROQUINAZOLINE also contributes to its biological relevance. Quinazoline derivatives have been extensively studied for their antimicrobial and anti-inflammatory properties. By incorporating this scaffold into the molecule, researchers aim to harness these beneficial effects while exploring new mechanisms of action. The methyl substitution at the 4-position further modulates the electronic properties of the quinazoline ring, influencing its reactivity and binding interactions.

One particularly intriguing aspect of 4-METHYL-2-(1-PYRROLIDINYL)-5,6,7,8-TETRAHYDROQUINAZOLINE is its potential role in modulating neurobiological pathways. Tetrahydroquinazoline derivatives have shown promise in preclinical models as candidates for treating neurological disorders. The combination of the pyrrolidine and quinazoline moieties may enable this compound to interact with neurotransmitter systems or ion channels involved in conditions such as epilepsy or neurodegeneration. Further research is needed to fully elucidate these mechanisms.

The synthesis of 4-METHYL-2-(1-PYRROLIDINYL)-5,6,7,8-TETRAHYDROQUINAZOLINE represents another area of active investigation. Efficient synthetic routes are crucial for producing sufficient quantities of this compound for both laboratory studies and potential clinical trials. Researchers have employed various strategies, including multi-step organic synthesis and catalytic transformations, to optimize yield and purity. These efforts are essential for advancing the compound from a laboratory curiosity to a viable drug candidate.

The growing interest in 4-METHYL-2-(1-PYRROLIDINYL)-5,6,7,8-TETRAHYDROQUINAZOLINE is also reflected in the increasing number of patents and publications discussing its synthesis and potential applications. This trend underscores its significance as a molecular entity with therapeutic potential. As more data becomes available on its biological activity and pharmacokinetic properties, collaborations between academic researchers and pharmaceutical companies may emerge to accelerate its development.

Looking ahead, future studies on 4-METHYL-2-(1-PYRROLIDINYL)-5,6,7,8-TETRAHYDROQUINAZOLINE will likely focus on refining its chemical structure to enhance potency and selectivity. Techniques such as structure-activity relationship (SAR) studies will be instrumental in identifying key functional groups responsible for biological activity and guiding modifications accordingly. Additionally, exploring novel delivery systems or formulations could improve bioavailability and therapeutic efficacy.

In conclusion,4-METHYL-2-(1-PYRROLIDINYL)-5,6,7,8-TETRAHYDROQUINAZOLINE (CAS No. 478067-72-0) is a structurally interesting compound with significant potential in chemical biology。 Its unique combination of pharmacophoric elements positions it as a valuable scaffold for drug discovery, particularly in areas such as enzyme inhibition and neurology。 With ongoing research efforts aimed at optimizing its synthesis, evaluating its biological effects,and exploring new therapeutic applications, this molecule is poised to make meaningful contributions to medicinal chemistry。

Recommend Articles

Recommended suppliers
Amadis Chemical Company Limited
(CAS:478067-72-0)4-METHYL-2-(1-PYRROLIDINYL)-5,6,7,8-TETRAHYDROQUINAZOLINE
A1034910
Purity:99%
Quantity:1g
Price ($):315.0